3-(Pyridin-3-yl)morpholin-2-one
Description
Significance of Pyridinone and Morpholine (B109124) Moieties in Bioactive Compounds
The pyridinone and morpholine moieties are prominent examples of heterocyclic structures that are frequently found in biologically active compounds. The 2-pyridone structure, in particular, is a privileged scaffold in drug discovery programs. nih.govrsc.orgrsc.org This is attributed to its ability to act as both a hydrogen bond donor and acceptor, its capacity to serve as a bioisostere for various functional groups, and its favorable physicochemical properties like metabolic stability and water solubility. rsc.org A number of FDA-approved drugs, especially kinase inhibitors, feature the 2-pyridone core. nih.gov
The morpholine ring, a saturated heterocycle containing both oxygen and nitrogen atoms, is also a valuable component in medicinal chemistry. Its incorporation into a molecule can improve pharmacokinetic and metabolic characteristics. nih.gov The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets. acs.org
The combination of these two moieties into a hybrid scaffold, such as in 3-(pyridin-3-yl)morpholin-2-one, presents an intriguing strategy for developing new therapeutic agents. The pyridine (B92270) ring, a basic heterocyclic aromatic compound, is a key component in numerous drugs with a wide range of biological activities, including anticancer, antimalarial, and anti-Alzheimer's properties. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which significantly influences the pharmacokinetic properties of a drug. nih.gov
Historical Context and Evolution of Related Heterocyclic Scaffolds in Drug Discovery
The history of heterocyclic chemistry is intertwined with the advancement of organic chemistry, dating back to the early 19th century with the discovery of compounds like furan. numberanalytics.com Initially, the applications of heterocyclic compounds were primarily in the dye industry due to their vibrant colors. numberanalytics.com The structural elucidation of these compounds was a significant challenge until the advent of modern analytical techniques. numberanalytics.com
The journey of heterocyclic compounds in drug discovery has been remarkable. Many early discoveries of bioactive heterocycles were from natural sources, such as alkaloids like morphine and quinine. openmedicinalchemistryjournal.comijsrtjournal.com These natural products served as inspiration for synthetic chemists to create a vast array of novel heterocyclic compounds with diverse biological activities. Over time, the development of new synthetic methodologies, including metal-catalyzed cross-coupling reactions, has greatly expanded the accessible chemical space of functionalized heterocycles. nih.gov
The evolution of drug discovery has seen a shift towards the rational design of molecules. This involves understanding the structure-activity relationships of compounds and their interactions with biological targets at a molecular level. The use of heterocyclic scaffolds like pyrazolines, which have shown antidepressant and antineurodegenerative effects, and pyrazolo[3,4-b]quinolines, synthesized through methods like the Friedländer and Pfitzinger reactions, exemplifies the targeted approach to developing new therapeutics. nih.govmdpi.com
Therapeutic Rationale for Investigating this compound Derivatives at a Molecular Level
The rationale for investigating derivatives of this compound stems from the established pharmacological importance of its constituent rings. The pyridine moiety is a known pharmacophore present in numerous FDA-approved drugs. nih.govmdpi.com Its ability to engage in hydrogen bonding and its specific electronic properties make it a valuable component for interacting with biological targets. nih.gov
The combination of the pyridine and morpholin-2-one (B1368128) rings in a single molecule creates a unique chemical entity with the potential for novel biological activities. For instance, research on related structures like 3-(pyridin-3-yl)-2-oxazolidinone derivatives has shown promising antibacterial activity. nih.gov These findings suggest that the pyridinyl-heterocycle combination can be a fruitful area for discovering new antimicrobial agents. nih.gov Furthermore, the structural framework of this compound allows for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of therapeutic potential. The synthesis of new pyridine-2(H)-one and related derivatives has been explored for their potential against breast cancer, with molecular docking studies suggesting interactions with key signaling proteins. colab.ws
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-pyridin-3-ylmorpholin-2-one |
InChI |
InChI=1S/C9H10N2O2/c12-9-8(11-4-5-13-9)7-2-1-3-10-6-7/h1-3,6,8,11H,4-5H2 |
InChI Key |
GHOZEHMPGSZTCB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(N1)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 3 Pyridin 3 Yl Morpholin 2 One
Established Synthetic Routes for Morpholin-2-one (B1368128) Ring Formation
The formation of the morpholin-2-one scaffold is a critical step, and several reliable methods have been developed. These routes often begin with acyclic precursors that possess the necessary functionalities for cyclization. The choice of method can be influenced by factors such as the desired substitution pattern, stereochemical control, and scalability.
Intramolecular condensation is a classical and direct approach to forming the morpholin-2-one ring. This strategy typically involves the cyclization of an N-substituted ethanolamine (B43304) derivative. A common precursor is an N-(2-hydroxyethyl) α-haloacetamide. In this method, a 2-aminoethanol is first acylated with a haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) to form the haloacetamide intermediate. Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis, where the hydroxyl group's alkoxide nucleophilically displaces the halide to form the six-membered ring.
A related approach involves the cyclization of α-(2-chloroethoxy)-amides under basic conditions, which is more commonly used for the synthesis of the isomeric morpholin-3-ones researchgate.net. For morpholine-2,5-diones, a similar two-step process is used, starting with an amino acid and chloroacetyl chloride to form a 2-(2-chloroacetamido)alkanoic acid intermediate, which is then cyclized at high temperatures acs.org. These related syntheses highlight the versatility of condensation strategies in forming morpholine-based heterocycles.
Nucleophilic substitution is at the heart of many morpholin-2-one syntheses, often serving as the key ring-closing step. Beyond the classical condensation of haloacetamides, more modern and efficient methods have been developed.
One innovative route involves a cascade reaction starting from a 2-tosyl-1,2-oxazetidine and an α-formyl carboxylate. nih.govacs.org In the presence of a base like potassium carbonate, the oxazetidine ring is opened by the enolate of the α-formyl ester, which is followed by a spontaneous intramolecular nucleophilic attack to form a morpholine (B109124) hemiaminal. nih.govacs.org This intermediate can then be further elaborated to the desired morpholine structure. This modular approach allows for the construction of highly substituted morpholines. nih.govacs.org
Another powerful strategy is the one-pot domino ring-opening cyclization (DROC) of chiral epoxides. nih.govacs.org This sequence can start from commercially available aldehydes, which undergo a Knoevenagel condensation followed by asymmetric epoxidation. The resulting epoxide is then subjected to a ring-opening reaction with an ethanolamine derivative, followed by intramolecular cyclization to furnish the C3-substituted morpholin-2-one. acs.org This method offers high enantioselectivity and is catalyzed by quinine-derived organocatalysts. researchgate.netacs.org
| Entry | Aldehyde | Yield (%)a | ee (%)b |
| 1 | 4-Methylbenzaldehyde | 88 | 89 |
| 2 | 4-Phenylbenzaldehyde | 90 | 85 |
| 3 | 4-Fluorobenzaldehyde | 85 | 86 |
| 4 | 3-Nitrobenzaldehyde | 83 | 70 |
| 5 | 1-Naphthaldehyde | 73 | 63 |
Table 1: Synthesis of (R)-morpholin-2-ones via one-pot Knoevenagel/epoxidation/DROC sequence. acs.org a Yield of the isolated product after chromatography. acs.org b Determined by HPLC analysis on a chiral stationary phase. acs.org
Reductive amination provides an alternative pathway to the morpholin-2-one skeleton, particularly for C3-substituted variants. An elegant and highly enantioselective method involves the reaction of 2-(arylamino)ethan-1-ols with aryl or alkylglyoxals, catalyzed by a chiral phosphoric acid. researchgate.netacs.org This reaction proceeds through a domino sequence initiated by a [4+2] heteroannulation, forming a cyclic α-iminium hemiacetal intermediate. This intermediate then undergoes a 1,2-aryl/alkyl shift, which formally constitutes an asymmetric aza-benzilic ester rearrangement, to yield the C3-substituted morpholinone with high enantioselectivity. researchgate.netacs.org This approach avoids the need for pre-formed halo-acetamides or epoxides, assembling the core structure from relatively simple starting materials. General reductive amination procedures are well-established for amine synthesis and can be optimized to selectively produce the desired products by careful choice of reducing agents and reaction conditions. organic-chemistry.org
Incorporation of the Pyridine (B92270) Moiety
Attaching the pyridine ring specifically at the C3-position of the morpholin-2-one requires precise regiochemical control. This can be achieved either by starting with a pre-functionalized pyridine and building the morpholinone ring onto it, or by introducing the pyridine ring to a pre-formed morpholinone scaffold using advanced coupling techniques.
The electronic nature of the pyridine ring makes direct, regioselective C-H functionalization a significant challenge. researchgate.net Therefore, a common and effective strategy is to start with a pyridine molecule that is already functionalized at the 3-position. For instance, a synthetic route could commence with 3-aminopyridine. The amino group can be used to build the morpholinone ring, analogous to syntheses starting from other primary amines. For example, reaction with a suitable three-carbon synthon containing both an electrophilic center for amide bond formation and a latent hydroxyl group would be a viable approach.
Alternatively, pyridine-3-carbaldehyde can serve as the starting point. A Mannich-type reaction involving pyridine-3-carbaldehyde, a suitable ketone, and an ethanolamine derivative could assemble the necessary backbone, which is then cyclized. A similar reaction has been reported for the synthesis of 3-(pyridin-2-yl)propan-1-one derivatives. nih.gov Another approach, demonstrated in the synthesis of 3-(pyridin-3-yl)-2-oxazolidinone derivatives, involves building the heterocyclic ring onto a pyridine scaffold that has been elaborated through several steps. nih.gov These methods circumvent the difficulties of direct pyridine C-H functionalization by relying on the reactivity of pre-installed functional groups to ensure the correct regiochemistry.
Modern transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for incorporating the pyridine moiety. numberanalytics.com These methods typically involve the reaction of a morpholin-2-one derivative bearing a leaving group (e.g., a halide or triflate) at the C3-position with a pyridine-based organometallic reagent.
The Suzuki-Miyaura coupling is a widely used method, which would involve the reaction of a 3-halomorpholin-2-one with pyridine-3-boronic acid or its esters in the presence of a palladium catalyst and a base. mdpi.comacs.org Other significant cross-coupling reactions include the Stille coupling (using organotin reagents), the Negishi coupling (using organozinc reagents), and the Hiyama coupling (using organosilicon reagents). mdpi.com These reactions benefit from a broad substrate scope and functional group tolerance. The development of new, highly active catalysts and ligands, such as those based on cyclopalladated ferrocenylimine or imidazolium (B1220033) salts, has significantly improved the efficiency and yield of these transformations. mdpi.com
A more recent innovation involves the use of pyridyl pyrimidylsulfones as latent pyridyl nucleophiles. acs.org In this method, the sulfone acts as a stable precursor that, under palladium catalysis, generates a pyridyl nucleophile in situ for cross-coupling with (hetero)aryl electrophiles. acs.org This strategy avoids the potential instability and challenges associated with some pyridylboron reagents. acs.org
| Coupling Reaction | Pyridine Reagent | Catalyst System (Example) | Key Features |
| Suzuki-Miyaura | Pyridine-3-boronic acid | Pd(OAc)2 / Ligand (e.g., SPhos) | High stability of boronic acids, broad functional group tolerance. mdpi.com |
| Stille | 3-(Tributylstannyl)pyridine | Pd(PPh3)4 | Tolerant of many functional groups, but toxicity of tin byproducts is a concern. mdpi.com |
| Negishi | 3-(Chloro)pyridylzinc | PdCl2(dppf) | Highly reactive organozinc reagents, often providing high yields. mdpi.com |
| Desulfinative | Pyridyl pyrimidylsulfone | Pd(PPh3)2Cl2 / Johnphos | Uses stable sulfone precursors as latent nucleophiles. acs.org |
Table 2: Overview of Advanced Coupling Reactions for Pyridine Incorporation.
These advanced methods provide a modular and efficient means to synthesize 3-(pyridin-3-yl)morpholin-2-one, often as a late-stage functionalization step, which is highly valuable in medicinal chemistry for the rapid generation of analogues.
Optimization of Synthetic Conditions and Yields
Key strategies for optimization often involve a careful selection of reagents and reaction conditions. For example, in the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones, a related heterocyclic structure, researchers have developed a catalyst-free method involving the annulation of anthranilic esters with N-pyridyl ureas. This approach provides moderate to good yields (up to 89%) and is scalable to gram quantities. mdpi.com However, the electronic properties of substituents can significantly influence the reaction's success; strong electron-withdrawing groups on the pyridine ring can lower the product yield or even prevent the cyclization step. mdpi.com
| Compound | Starting Materials | Method | Yield | Reference |
| 3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | Methyl anthranilate, 1,1-Dimethyl-3-(4-methylpyridin-2-yl)urea | Annulation | 70% | mdpi.com |
| 3-(4-Methoxypyridin-2-yl)quinazoline-2,4(1H,3H)-dione | Methyl anthranilate, 1,1-Dimethyl-3-(4-methoxypyridin-2-yl)urea | Annulation | 79% | mdpi.com |
| 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione | Methyl anthranilate, 1,1-Dimethyl-3-(pyridin-2-yl)urea | Annulation | 57% | mdpi.com |
Microwave-Assisted Synthesis (MAOS) Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to significantly shorter reaction times compared to conventional heating methods. at.uanih.gov
The application of MAOS has been successfully demonstrated in the synthesis of various heterocyclic compounds. For example, the preparation of 3-substituted 2-imino-pyrido[2,3-e] chemicalbook.comrasayanjournal.co.inoxazin-4-ones from N-aralkoxy-3-hydroxy-pyridine-2-carboxamides and cyanogen (B1215507) bromide is significantly expedited under microwave irradiation. researchgate.net Similarly, a one-pot, three-component reaction for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines using microwave heating resulted in good to very good yields with short reaction times. rsc.org In another instance, the microwave-assisted synthesis of 2-chloro-N-pyridin-2-yl-acetamide was achieved in just 5 minutes at 80°C. chemicalbook.com
These examples highlight the potential of MAOS to enhance the synthesis of complex molecules like this compound by offering faster, more efficient, and often higher-yielding reaction pathways. at.uarasayanjournal.co.in
| Reaction | Reactants | Conditions | Time | Reference |
| Synthesis of 2-chloro-N-pyridin-2-yl-acetamide | 2-aminopyridine, chloroacetyl chloride | Microwave irradiation, 1,2-dichloro-ethane, 80°C | 5 minutes | chemicalbook.com |
| Phospha-Michael addition | 3-methoxy-16-methylene-13α-oestrone, diphenylphosphine (B32561) oxide | Microwave irradiation, acetonitrile, 100°C | 60 minutes | nih.gov |
| Synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines | Arylglyoxals, cyclic 1,3-dicarbonyls, 2-aminopyridines | Microwave irradiation, molecular iodine | Not specified | rsc.org |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and enhance safety. mdpi.com These principles advocate for the use of safer solvents, renewable materials, and energy-efficient processes. rasayanjournal.co.in The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com
In the context of synthesizing heterocyclic compounds, green chemistry approaches include the use of catalysts, multicomponent reactions, and solvent-free conditions. rasayanjournal.co.in For instance, a recent development in the synthesis of morpholines from 1,2-amino alcohols utilizes inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide in a one or two-step, redox-neutral protocol. nih.gov This method offers significant environmental and safety benefits over traditional approaches. nih.gov
Solvent selection is a critical aspect of green chemistry, with a push towards using greener solvents or even solvent-free reaction conditions. mdpi.comunibo.it Techniques like mechanochemical grinding can facilitate solvent-free reactions, leading to high yields and simplified purification processes. mdpi.com The use of catalysts, particularly those that are recyclable, also contributes to a greener synthesis by improving atom economy and reducing waste. mdpi.com
Stereoselective Synthesis Considerations
The stereochemistry of a molecule is crucial for its biological activity. Therefore, developing stereoselective synthetic methods to produce a specific enantiomer or diastereomer is of high importance in medicinal chemistry. For morpholinone derivatives, catalytic enantioselective methods are being explored to construct the chiral N,O-heterocycle. researchgate.net
One approach involves a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.net This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. researchgate.net Another strategy for achieving stereoselectivity is through the use of chiral auxiliaries. For example, chiral morpholine derivatives have been used as chiral auxiliaries in asymmetric synthesis. researchgate.net
In the broader context of synthesizing chiral piperidines, a related class of heterocycles, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed. This method allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine and boronic acids with high yield and excellent enantioselectivity. snnu.edu.cnnih.gov Such strategies could potentially be adapted for the stereoselective synthesis of this compound.
Synthesis of Key Precursors and Intermediates
The synthesis of this compound relies on the availability of key precursors and intermediates. Two important building blocks are 3-(aminomethyl)pyridine and 2-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)acetamide .
The synthesis of 3-(aminomethyl)pyridine can be achieved through various routes. One common method involves the reduction of 3-cyanopyridine (B1664610) using a palladium-carbon catalyst in a hydrogen atmosphere. chemicalbook.com Another approach is the one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by reductive cleavage of the N-N bond. rsc.org
Structure Activity Relationship Sar Studies and Scaffold Modification Strategies
Systematic Exploration of Structural Modifications on the Morpholin-2-one (B1368128) Core
The morpholin-2-one ring is a key structural feature, and its modification can significantly impact a molecule's properties. The six-membered morpholine (B109124) ring, containing both an ether and an amine function, offers multiple points for modification. researchgate.nete3s-conferences.org SAR studies on related heterocyclic compounds provide insights into how changes to this core can influence biological activity.
Introduction of substituents at various positions of the morpholine ring can alter the compound's steric and electronic properties, as well as its metabolic stability. e3s-conferences.org For instance, in work on KRAS G12C inhibitors, modifications to a morpholine tether were explored. acs.org The stereochemistry at the point of attachment to the main scaffold can be crucial; for example, an inversion from an (S) to an (R) configuration in one series led to a significant drop in potency. acs.org
In other related systems, such as 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles, the incorporation of heteroatoms into the core ring (e.g., replacing a methylene (B1212753) with an oxygen or sulfur) was a key strategy to modulate physicochemical properties like pKa and logP. nih.gov Such changes can improve selectivity and central nervous system penetration profiles. nih.gov The introduction of alkyl groups at the 3-position of the morpholine ring has been suggested to increase anticancer activity in some series. e3s-conferences.org These findings suggest that even minor alterations to the morpholin-2-one core of 3-(Pyridin-3-yl)morpholin-2-one could yield significant changes in biological effect.
Table 1: Potential Modifications on the Morpholin-2-one Core and Their Rationale
| Modification Site | Type of Modification | Rationale / Potential Impact | Related Findings |
| C3-Position | Introduction of small alkyl groups (e.g., methyl) | May enhance binding affinity through hydrophobic interactions; can influence stereochemistry. e3s-conferences.org | Introduction of alkyl groups at the C3-position of morpholine has been linked to increased anticancer activity in some contexts. e3s-conferences.org |
| N4-Position | Substitution with alkyl or aryl groups | Can modulate solubility, metabolic stability, and target engagement. | Not directly observed for morpholin-2-one, but N-substitution is a common strategy in related piperazine (B1678402)/piperidine (B6355638) systems. |
| C5/C6-Positions | Alkylation (e.g., methyl, ethyl) or gem-difluoro substitution | Can block potential sites of metabolism, thereby increasing metabolic stability. Can introduce conformational constraints. | Fluorine substitution is a common strategy to enhance potency and metabolic stability. nih.gov |
| Ring Heteroatoms | Replacement of ring oxygen with sulfur (thiomorpholinone) or nitrogen (piperazinone) | Alters polarity, hydrogen bonding capacity, and overall geometry. nih.gov | In benzimidazole (B57391) analogs, incorporating a heteroatom into the piperidine ring (forming morpholine/thiomorpholine) improved selectivity. nih.gov |
| Carbonyl Group | Reduction to alcohol or conversion to other functional groups | Removes a potential hydrogen bond acceptor and changes the electronic nature of the ring. | Not widely reported for this specific core, but carbonyl modification is a standard medicinal chemistry tactic. |
Impact of Pyridine (B92270) Substitutions on Biological Activity and Selectivity
The pyridine ring is a common heterocycle in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. nih.gov Its electronic nature makes it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution tends to occur at the C-3 position. nih.gov In the context of this compound, modifications to this ring are a primary strategy for tuning activity and selectivity.
Studies on the closely related 3-(pyridine-3-yl)-2-oxazolidinone scaffold have provided valuable SAR data. nih.gov In this series, various substitutions on the pyridine ring were explored to enhance antibacterial activity. The results indicated that the nature and position of the substituent are critical. For example, the introduction of specific groups can lead to compounds with potent activity against certain bacterial strains, comparable to established drugs like linezolid. nih.govnih.gov
The position of the nitrogen atom within the aromatic ring is also a key determinant of activity. In one study on protease inhibitors, changing a pyrimidine (B1678525) nitrogen to a carbon-hydrogen in a pyridine ring abolished activity, suggesting the nitrogen was crucial for activating a cysteine residue in the target enzyme. nih.gov This highlights that even subtle changes, such as moving the nitrogen from one position to another (e.g., pyridin-2-yl vs. pyridin-3-yl vs. pyridin-4-yl), can have profound effects on the molecule's interaction with its target.
Table 2: Hypothetical Impact of Pyridine Ring Modifications on this compound Activity
| Modification Position | Substituent Type | Potential Effect on Activity/Selectivity | Rationale/Supporting Evidence |
| Pyridine N-atom | Isomeric replacement (e.g., pyridin-2-yl, pyridin-4-yl) | Significant change in activity and selectivity. | The nitrogen atom acts as a key hydrogen bond acceptor; its position dictates the geometry of interaction with the target. nih.govnih.gov |
| C2, C4, C5, C6 | Small electron-donating groups (e.g., -CH₃) | May enhance activity through favorable hydrophobic interactions. | In a related quinazolinone series, a methyl group on the pyridine ring was well-tolerated. nih.gov |
| C2, C4, C5, C6 | Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) | Can modulate pKa, improve metabolic stability, and introduce new interactions (e.g., halogen bonds). nih.gov | Fluorine substitution is a widely used strategy to enhance potency and pharmacokinetic properties. nih.gov |
| C2, C4, C5, C6 | Hydrogen bond donors/acceptors (e.g., -OH, -NH₂) | Could introduce new, specific interactions with the target, potentially increasing potency and selectivity. | The introduction of polar groups is a common lead optimization strategy. nih.gov |
Pharmacophore Elucidation and Derivatization Strategies for Lead Optimization
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound scaffold, the pharmacophore likely consists of a specific spatial arrangement of hydrogen bond acceptors (the morpholinone carbonyl oxygen and the pyridine nitrogen), a hydrophobic region (the aromatic pyridine ring), and a defined three-dimensional shape imparted by the morpholinone ring.
In the development of antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, molecular docking studies suggested that the oxazolidinone ring and the pyridine ring play crucial roles in binding to the bacterial target. nih.gov Derivatization strategies focused on modifying a side chain attached to the pyridine ring, leading to compounds with improved antibacterial activity. nih.gov Similarly, in a series of pyrimidine-based PI3 kinase inhibitors, the morpholine moiety was found to fit into a specific pocket of the enzyme, while the core and its substituents made other critical interactions. nih.gov
Lead optimization for this compound would involve synthesizing a library of derivatives to probe these pharmacophoric features. Strategies would include:
Varying the pyridine substitution: Introducing a range of substituents (halogens, alkyls, amides, etc.) at different positions on the pyridine ring to map the steric and electronic requirements of the binding pocket. researchgate.net
Modifying the morpholinone core: As discussed in section 3.1, altering the morpholinone ring can fine-tune the compound's properties. e3s-conferences.org
Altering the linker: While not present in the parent compound, introducing linkers between the two rings or adding substituents off the morpholinone nitrogen could explore additional binding space and improve properties.
These derivatization efforts, guided by iterative testing and SAR analysis, are essential for transforming a preliminary "hit" or "lead" compound into a drug candidate with a desirable balance of potency, selectivity, and drug-like properties. researchgate.netnih.gov
Scaffold Hopping and Bioisosteric Replacements in Related Systems
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity. dtic.milnih.gov This can lead to novel compounds with improved properties, such as better solubility or metabolic stability, and can open up new intellectual property space. dundee.ac.uk Bioisosterism, the replacement of one atom or group with another that has similar physical or chemical properties, is a key tool used in scaffold hopping. cambridgemedchemconsulting.com
For the this compound scaffold, several scaffold hops could be envisioned based on successful examples in the literature:
Morpholinone Ring Replacement: The morpholin-2-one core could be replaced with other heterocyclic systems. A very close bioisostere is the oxazolidinone ring, as seen in a series of antibacterial agents. nih.gov Other potential replacements include piperidinone, thiomorpholinone, or even open-ring structures that maintain the key pharmacophoric elements. nih.gov
Pyridine Ring Replacement: The pyridine ring can be replaced by other aromatic or heteroaromatic systems. Common bioisosteres for a phenyl or pyridine ring include thiophene, furan, pyrimidine, or pyrazole (B372694). cambridgemedchemconsulting.comnih.gov In one program, a pyrimidine was successfully hopped to a pyrazole core, resulting in improved physicochemical properties. nih.gov Furo[3,2-b]pyridines have also been successfully used as bioisosteres for indoles. nih.gov
Non-classical Bioisosteres: More adventurous replacements for the pyridine ring could include non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane (BCP) or cubane, which have been used as effective phenyl mimics to improve metabolic properties. acs.org
A scaffold-hopping exercise on a series of proteasome inhibitors successfully identified new cores with improved solubility by exploring alternatives to an initial imidazo[1,2-a]pyrimidine (B1208166) scaffold. dundee.ac.uk This demonstrates the power of the approach to overcome liabilities in a lead series.
Table 3: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Fragment | Bioisosteric Replacement | Rationale | Reference Example |
| Morpholin-2-one | Oxazolidin-2-one | Maintains key hydrogen bonding features and overall shape. | Successfully used in the design of 3-(pyridine-3-yl)-2-oxazolidinone antibacterials. nih.gov |
| Morpholin-2-one | Thiomorpholin-2-one | Modulates polarity and hydrogen bonding capacity. | Replacement of morpholine with thiomorpholine (B91149) was explored for CNS-penetrating antihistamines. nih.gov |
| Pyridine | Phenyl | Classical bioisostere, removes the basic nitrogen center. | Phenyl and pyridyl groups are often interchangeable in SAR studies. cambridgemedchemconsulting.com |
| Pyridine | Thiophene, Furan | 5-membered heterocycles that mimic the aromatic properties of pyridine. | Common bioisosteric replacements in medicinal chemistry. cambridgemedchemconsulting.com |
| Pyridine | Pyrimidine, Pyridazine | Alters the number and position of nitrogen atoms, modifying hydrogen bonding patterns and electronics. nih.gov | Swapping between pyridine and pyrimidine is a common tactic. nih.gov |
| Pyridine | Bicyclo[1.1.1]pentane (BCP) | Saturated, non-aromatic phenyl mimic used to improve metabolic stability and solubility. acs.org | BCP used as a phenyl mimic in an antimalarial program. acs.org |
Pharmacological Characterization and Molecular Target Interactions
Enzyme Inhibition Profiling
The potential of "3-(Pyridin-3-yl)morpholin-2-one" and its structural analogs to inhibit a range of enzymes has been investigated, revealing possible activities against kinases, bacterial enzymes, and proteases.
While direct inhibitory data for "this compound" against PI3K, mTOR, NUAK1, and CHK1 is not extensively documented in publicly available literature, the broader class of pyridinylmorpholine derivatives has demonstrated significant activity as pan-PI3K/mTOR inhibitors. The morpholine (B109124) moiety is a recognized pharmacophore that can form a crucial hydrogen bond with the hinge region of the ATP binding site in PI3K.
| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-Morpholinopyrimidines | PI3K | ≤ 10 µM | google.com |
Research into novel antibacterial agents has identified the pyridine-3-carboxamide (B1143946) scaffold as a promising starting point for the development of DNA gyrase inhibitors. nih.govresearchgate.netmdpi.comnih.gov These compounds target the ATPase sub-unit of DNA gyrase (GyrB), an essential enzyme for bacterial DNA replication. nih.govresearchgate.net The pyridine-3-yl moiety, which is a core component of "this compound," is critical for this inhibitory activity.
Structure-activity relationship (SAR) studies on pyridine-3-carboxamide-6-yl-ureas have demonstrated that this class of compounds can achieve excellent enzyme inhibitory activity, leading to potent antibacterial efficacy against Gram-positive bacteria. nih.govresearchgate.net While the morpholin-2-one (B1368128) ring of the target compound differs from the urea-based side chains in the studied inhibitors, the shared pyridine-3-yl core suggests that "this compound" may possess the potential to interact with the ATP-binding site of DNA gyrase. mdpi.comnih.gov Further experimental validation is required to confirm and quantify this potential inhibitory action.
| Compound Class | Target Enzyme | Key Structural Feature | Observed Activity | Reference |
|---|---|---|---|---|
| Pyridine-3-carboxamide-6-yl-ureas | DNA Gyrase (GyrB) | Pyridine-3-carboxamide | Excellent enzyme inhibitory activity and potent Gram-positive antibacterial efficacy | nih.govresearchgate.net |
Human Neutrophil Elastase (HNE) is a serine protease implicated in inflammatory diseases. nih.gov Studies have explored compounds with a pyridin-3-yl group for their potential to inhibit HNE. Notably, a series of 2-pyridin-3-yl-benzo[d] nih.govmdpi.comoxazin-4-one based inhibitors have been synthesized and optimized. These compounds are structurally very similar to "this compound," sharing the pyridin-3-yl core attached to a heterocyclic ring containing a ketone.
The optimization of these benzoxazinone (B8607429) derivatives led to potent HNE inhibitors. This suggests that the pyridin-3-yl moiety, in combination with an appropriate heterocyclic scaffold, can effectively interact with the active site of HNE. Another class of compounds, based on a 1H-pyrrolo[2,3-b]pyridine scaffold, has also been identified as effective HNE inhibitors, with some derivatives exhibiting IC₅₀ values in the low nanomolar range. nih.gov These findings collectively point towards a plausible role for "this compound" as a potential inhibitor of human neutrophil elastase.
| Compound Class | Target Enzyme | Key Structural Feature | Reported Activity | Reference |
|---|---|---|---|---|
| 2-Pyridin-3-yl-benzo[d] nih.govmdpi.comoxazin-4-one derivatives | Human Neutrophil Elastase (HNE) | Pyridin-3-yl | Potent HNE inhibitors | |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | Human Neutrophil Elastase (HNE) | Pyrrolo[2,3-b]pyridine | IC₅₀ values in the micromolar to nanomolar range | nih.gov |
Beta-lactamases are bacterial enzymes that confer resistance to beta-lactam antibiotics. mdpi.com The search for inhibitors of these enzymes is a critical area of antibacterial research. While direct studies on "this compound" as a beta-lactamase inhibitor are lacking, research on related structures provides some context.
It has been shown that pyridine (B92270) monothiocarboxylic acid analogs can inhibit metallo-beta-lactamases. nih.govresearchgate.net Furthermore, pyridyl-substituted diazabicyclooctane (DBO) derivatives have demonstrated significant inhibitory activity against certain classes of beta-lactamases, such as KPC-2 carbapenemase and CTX-M-15 extended-spectrum β-lactamase. mdpi.com These findings indicate that the pyridine ring can be a valuable component in the design of beta-lactamase inhibitors. However, the contribution of the morpholin-2-one portion of the target compound to this activity is unknown and requires specific investigation.
Receptor Binding Affinity and Ligand Characterization
The interaction of "this compound" and its analogs with key neurotransmitter receptors is an area of interest for understanding their potential neurological effects.
Research on pyridinylpiperazine analogs has shown that the position of the nitrogen atom in the pyridine ring significantly influences the binding affinity for both dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₁ₐ and 5-HT₂ₐ) receptors. nih.gov Specifically, moving the nitrogen from the 2-position to the 3-position, as is the case in "this compound," was found to decrease the affinity for these receptors in the studied piperazine (B1678402) series. nih.gov For instance, in one study, the introduction of a pyridin-3-yl substituent resulted in a compound with low activity towards the 5-HT₂ₐ receptor.
A patent for morpholin-pyridine derivatives has described their affinity for the trace amine-associated receptor 1 (TAAR1), a receptor that modulates dopamine and serotonin neurotransmission. This suggests that the combination of a morpholine and a pyridine ring can indeed interact with receptors within these neurotransmitter systems.
| Compound Class | Target Receptors | Key Structural Feature | Observed Effect on Binding Affinity | Reference |
|---|---|---|---|---|
| Pyridinylpiperazine analogs | Dopamine D₂, Serotonin 5-HT₁ₐ, 5-HT₂ₐ | Pyridin-3-yl substitution | Decreased affinity compared to 2-pyridinyl substitution | nih.gov |
| Indazole and piperazine scaffolds | Serotonin 5-HT₂ₐ | Pyridin-3-yl substituent | Low activity | |
| Morpholin-pyridine derivatives | TAAR1 | Morpholin-pyridine scaffold | Affinity for the receptor |
Sigma (σ1/σ2) Receptor Binding Studies
There are no publicly available research findings that characterize the binding affinity or selectivity of this compound for sigma-1 (σ1) or sigma-2 (σ2) receptors. While studies have been conducted on various other compounds containing pyridine or morpholine moieties for their interaction with sigma receptors nih.govresearchgate.net, data for the specific compound this compound has not been published.
Histamine (B1213489) H1 Receptor Selectivity Determinations
Information regarding the selectivity profile of this compound for the histamine H1 receptor is not present in the available scientific literature. Research on other histamine receptor ligands often involves determining selectivity against other histamine receptor subtypes (H2, H3, H4) and other related receptors nih.govmdpi.comresearchgate.net, but such characterization for this compound has not been reported.
Kinase Receptor Binding (e.g., AKT1, Ox2R, ROR1)
There is no published data detailing the binding affinity of this compound for the kinase receptors AKT1, orexin (B13118510) receptor 2 (Ox2R), or tyrosine kinase-like orphan receptor 1 (ROR1). The scientific literature contains extensive research on various inhibitors for these kinases, including compounds with pyridine or morpholine structures nih.govnih.govmit.edu, yet none of these studies include or report data for this compound.
Mechanistic Insights into Biological Activity (in vitro models)
Detailed mechanistic studies elucidating the biological activity of this compound in in vitro models are not available in the public domain.
Inhibition of Specific Cellular Processes (e.g., DNA synthesis)
No information has been published regarding the ability of this compound to inhibit specific cellular processes such as DNA synthesis, cell proliferation, or apoptosis.
Preclinical In Vitro Biological Activity Spectrum
A preclinical in vitro biological activity spectrum for this compound is not available in the scientific literature. While the biological activities of various other pyridine-containing heterocyclic compounds have been explored researchgate.netnih.gov, data specific to this compound remains unreported.
In Vitro Anti-cancer Activity
Derivatives incorporating the morpholine ring have been investigated for their potential as anti-cancer agents against various human cancer cell lines. The cytotoxic effects are typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
For instance, a series of novel 2-morpholino-4-anilinoquinoline derivatives demonstrated varied efficacy against the HepG2 (liver cancer) cell line. nih.govrsc.org Compounds designated as 3c, 3d, and 3e showed notable activity with IC50 values of 11.42, 8.50, and 12.76 μM, respectively. nih.govrsc.org Further investigation revealed that compound 3e was not only active but also exhibited a degree of selectivity in its action. nih.gov Similarly, studies on derivatives of the natural product Brevilin A, which were modified to include various functional groups, showed that derivatives BA-9 and BA-10 possessed significantly improved anticancer activity against lung, colon, and breast cancer cell lines compared to the parent compound. nih.gov
| Compound/Derivative | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 2-morpholino-4-anilinoquinoline (3c) | HepG2 | 11.42 |
| 2-morpholino-4-anilinoquinoline (3d) | HepG2 | 8.50 |
| 2-morpholino-4-anilinoquinoline (3e) | HepG2 | 12.76 |
| Brevilin A derivative (BA-9) | A549 (Lung) | Data not specified |
| Brevilin A derivative (BA-9) | SW480 (Colorectal) | Data not specified |
| Brevilin A derivative (BA-9) | MDA-MB-231 (Breast) | Data not specified |
| Brevilin A derivative (BA-10) | A549 (Lung) | Data not specified |
| Brevilin A derivative (BA-10) | SW480 (Colorectal) | Data not specified |
| Brevilin A derivative (BA-10) | MDA-MB-231 (Breast) | Data not specified |
In Vitro Antimicrobial Activity
The antimicrobial potential of compounds structurally related to this compound has been a significant area of research. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in these studies.
A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are close structural analogs, were evaluated for their activity against several Gram-positive bacteria. nih.gov Compounds 21b, 21d, 21e, and 21f demonstrated potent antibacterial activity, comparable to the antibiotic linezolid. nih.gov Specifically, these compounds showed significant inhibitory effects against Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus. nih.gov Another study on morpholine derivatives reported MIC values ranging from 0.29 to 5.30 µM against various microorganisms, with one derivative showing an MIC of 0.83 µM against Candida albicans and Escherichia coli. nih.gov Furthermore, certain benzoxazole (B165842) derivatives featuring a morpholine moiety displayed a broad spectrum of activity, with MIC values between 3.12-50 µg/mL against Candida species. nih.gov
| Compound/Derivative | Microorganism | MIC (μg/mL) |
|---|---|---|
| 3-(pyridine-3-yl)-2-oxazolidinone (21b) | Gram-positive bacteria | Similar to Linezolid |
| 3-(pyridine-3-yl)-2-oxazolidinone (21d) | Gram-positive bacteria | Similar to Linezolid |
| 3-(pyridine-3-yl)-2-oxazolidinone (21d) | S. pneumoniae (ATCC 49619) | Stable effect, less resistance than Linezolid |
| 3-(pyridine-3-yl)-2-oxazolidinone (21e) | Gram-positive bacteria | Similar to Linezolid |
| 3-(pyridine-3-yl)-2-oxazolidinone (21f) | Gram-positive bacteria | Similar to Linezolid |
| Morpholine derivative (15) | C. albicans | 0.83 µM |
| Morpholine derivative (15) | E. coli | 0.83 µM |
| 5-[2-(morpholin-4-yl)acetamido]...benzoxazoles | Candida species | 3.12-50 |
In Vitro Anti-inflammatory Activity
The anti-inflammatory properties of morpholine and pyridine derivatives have been explored, often focusing on their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
Several novel monocyclic β-lactam derivatives with a morpholine substituent have been synthesized and evaluated for their anti-inflammatory activity. nih.gov A number of these compounds (3e, 3h, 3k, 5c, 5f, 6c, 6d, and 6f) demonstrated superior anti-inflammatory ratios compared to the standard drug, dexamethasone, and were identified as potent iNOS inhibitors. nih.gov In another study, morpholinopyrimidine derivatives were assessed for their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells. nih.govrsc.org Two compounds, V4 and V8, were particularly effective at inhibiting NO production and were also found to reduce the expression of iNOS and COX-2 at both the mRNA and protein levels. nih.govrsc.org
| Compound/Derivative | Target/Assay | Activity/Result |
|---|---|---|
| Morpholine capped β-lactam (3h) | iNOS Inhibition | Anti-inflammatory ratio: 62 (Dexamethasone: 32) |
| Morpholine capped β-lactam (5c) | iNOS Inhibition | Anti-inflammatory ratio: 72 (Dexamethasone: 32) |
| Morpholine capped β-lactam (6f) | iNOS Inhibition | Anti-inflammatory ratio: 99 (Dexamethasone: 32) |
| Morpholinopyrimidine (V4) | NO Production Inhibition | Significant reduction in LPS-stimulated macrophages |
| Morpholinopyrimidine (V8) | NO Production Inhibition | Significant reduction in LPS-stimulated macrophages |
| Pyridazine derivative (3g) | COX-2 Inhibition | IC50: 43.84 nM (Celecoxib: 73.53 nM) |
In Vitro Antioxidant Activity
Antioxidant activity is another pharmacological property investigated in derivatives containing the morpholine scaffold. This is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netnih.gov
A study on morpholine Mannich base derivatives revealed significant radical scavenging properties in both DPPH and ABTS assays. researchgate.net Similarly, novel thiazinanones, which are sulfur analogs of morpholinones, were synthesized and evaluated. Thiazinanone 5a, in particular, exhibited the best radical scavenging activity in both DPPH and ABTS tests. nih.gov Another investigation into 3-pyrroline-2-one (B142641) derivatives identified one compound as a promising radical scavenger in the DPPH assay. nih.govresearchgate.net
| Compound/Derivative | Assay | Result |
|---|---|---|
| Morpholine Mannich base derivatives | DPPH Radical Scavenging | Significant activity |
| Morpholine Mannich base derivatives | ABTS Radical Scavenging | Significant activity |
| Thiazinanone (5a) | DPPH Radical Scavenging | Best activity in the series |
| Thiazinanone (5a) | ABTS Radical Scavenging | Best activity in the series |
| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | DPPH Radical Scavenging | Identified as the most promising scavenger |
Target Specificity and Polypharmacology Investigations
Research into the derivatives of this compound has shed light on their interactions with specific molecular targets, suggesting potential for both target-specific and polypharmacological effects. Polypharmacology, the ability of a drug to interact with multiple targets, can be advantageous for treating complex diseases.
Molecular docking studies with morpholine-capped β-lactam derivatives showed a good correlation between their experimental anti-inflammatory activity and their calculated binding affinity for human inducible nitric oxide synthase (iNOS), indicating iNOS as a key target. nih.gov Investigations into imidazo[1,2-a]pyridine (B132010) derivatives revealed compounds with high potency and selectivity for COX-2 over COX-1. nih.gov For example, one compound with a morpholine ring at the C-3 position showed an IC50 of 0.07 μM for COX-2 with a selectivity index of 217.1. nih.gov Other research on pyrrolo[3,4-c]pyridine derivatives identified compounds that act as potent inhibitors of phosphatidylinositol 3-kinases (PI3Ks) and spleen tyrosine kinase (SYK), both of which are crucial in cell signaling pathways related to cell growth and inflammation. mdpi.com This demonstrates that modifications to the core structure can direct the compound's activity towards different biological targets.
Computational Chemistry and Rational Drug Design Approaches
Conformational Analysis and Energy Minimization Studies
Further research and publication in the field of computational chemistry are required to elucidate these specific aspects for 3-(Pyridin-3-yl)morpholin-2-one .
In-depth Spectroscopic and Structural Analysis of this compound Remains Elusive
A thorough review of available scientific literature and chemical databases has revealed a significant lack of specific experimental data for the compound this compound. While numerous studies detail the spectroscopic and structural properties of related morpholine (B109124) and pyridine (B92270) derivatives, published research focusing explicitly on the advanced characterization of this compound is not readily accessible.
The precise elucidation of a molecule's structure and properties relies on a suite of advanced analytical techniques. For this compound, this would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy to map the proton and carbon framework, Mass Spectrometry (MS) to determine its exact mass and fragmentation patterns, Infrared (IR) and UV-Visible spectroscopy to identify functional groups and electronic transitions, X-ray Crystallography to define its three-dimensional structure in the solid state, and advanced chromatographic techniques like HPLC for purity assessment.
Despite extensive searches for data pertaining to these analyses for the target compound, no specific experimental results, such as NMR chemical shifts, mass-to-charge ratios of fragments, IR absorption bands, or crystallographic data, could be located.
Information is available for structurally similar compounds, including various isomers like 2-(pyridin-3-yl)morpholine and derivatives such as 3-(pyridin-3-yl)-2-oxazolidinones or other substituted morpholinones. However, the unique placement of the pyridin-3-yl group on the third carbon of the morpholin-2-one (B1368128) ring system imparts a distinct chemical identity. Extrapolating data from related but non-identical molecules would be scientifically unsound and would not provide an accurate characterization of the target compound.
Consequently, a detailed article on the advanced spectroscopic and structural characterization of this compound, as per the requested outline, cannot be generated at this time. The creation of such an article would necessitate access to primary research data from the synthesis and analysis of this specific molecule, which appears to be unavailable in the public domain.
Advanced Spectroscopic and Structural Characterization of 3 Pyridin 3 Yl Morpholin 2 One
Biophysical Characterization of Ligand-Target Interactions
The elucidation of the molecular interactions between a ligand, such as 3-(Pyridin-3-yl)morpholin-2-one, and its biological target is fundamental to understanding its mechanism of action and for guiding further drug development. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, offering a detailed picture of the binding event. While specific biophysical studies on this compound are not extensively detailed in the literature, the characterization of structurally related compounds provides a valuable framework for the types of interactions and methodologies employed.
Key techniques in this area include Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), which are powerful, label-free methods for studying biomolecular interactions in real-time. nih.govnih.gov
Isothermal Titration Calorimetry (ITC)
ITC is a highly robust technique used to directly measure the heat changes that occur upon the binding of a ligand to its target molecule. mdpi.com This method allows for the simultaneous determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event in a single experiment. nih.govmdpi.com The comprehensive thermodynamic profile generated by ITC is crucial for structure-activity relationship (SAR) studies and for optimizing lead compounds. The precision of ITC instruments is critical, and standardized reactions are often used to ensure the accuracy of the measurements. nih.gov
Surface Plasmon Resonance (SPR)
SPR is another prominent real-time, label-free biosensor technology for monitoring biomolecular interactions. nih.gov It works by detecting changes in the refractive index on the surface of a sensor chip where a target molecule is immobilized. This technique provides both equilibrium and kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). nih.gov This kinetic information is essential for understanding the stability and duration of the ligand-target complex.
Computational Approaches and Studies on Analogous Compounds
In the absence of direct experimental data, computational methods such as molecular docking are employed to predict the binding modes and affinities of ligands. These in silico techniques can provide significant insights into potential ligand-target interactions.
For instance, research on a series of structurally similar 3-(pyridine-3-yl)-2-oxazolidinone derivatives has utilized molecular docking to predict their interaction with bacterial ribosomes. nih.gov These studies predicted favorable binding energies and identified key hydrogen bond interactions with the target. nih.gov Although the core heterocycle differs from a morpholin-2-one (B1368128), the presence of the 3-(pyridin-3-yl) moiety is a shared feature, suggesting that similar interactions could be relevant. The binding energies and predicted dissociation constants from this study highlight the potential for this chemical scaffold to form stable complexes with biological targets. nih.gov
Below is a table summarizing the molecular docking results for selected 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which serve as an illustrative example of the biophysical data that can be generated for this class of compounds. nih.gov
| Compound | Binding Energy (kcal/mol) | Predicted Dissociation Constant (Kd) | Interacting Residues (via H-bonds) |
|---|---|---|---|
| Compound 21b | -9.87 | 189.22 nM | G2505, C2452 |
| Compound 21d | -9.71 | 256.45 nM | G2505, C2452 |
| Compound 21e | -9.62 | 305.13 nM | G2505, C2452 |
| Compound 21f | -9.98 | 152.01 nM | G2505, C2452 |
These findings for related compounds underscore the importance of biophysical characterization. nih.gov Applying techniques like ITC and SPR to this compound would be a critical next step to experimentally validate computational predictions and to fully characterize the thermodynamics and kinetics of its interactions with specific biological targets.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(Pyridin-3-yl)morpholin-2-one derivatives?
Methodological Answer: Derivatives can be synthesized via multi-step reactions involving functionalization of the morpholin-2-one core. For example:
- Step 1 : Introduce substituents using alkylation or acylation reagents (e.g., BrCH₂COOEt with DIPEA in CH₃CN at 55°C).
- Step 2 : Deprotect intermediates under acidic conditions (e.g., TFA in CH₂Cl₂).
- Step 3 : Couple with aryl amines using HATU/DIPEA in DMF .
- Step 4 : Optimize yields by varying solvents (THF, MeOH) and catalysts (NaBH₃CN for reductive amination) .
Q. How should researchers characterize the crystalline structure of this compound?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation in polar solvents (e.g., MeOH/water mixtures).
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.
- Refinement : Process data with SHELX (SHELXL for refinement, SHELXS for structure solution). Validate geometry using WinGX/ORTEP for displacement ellipsoid visualization .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental crystallographic data and computational conformational predictions?
Methodological Answer:
- Hydrogen Bond Analysis : Map hydrogen-bonding networks using graph-set notation to identify directional interactions influencing crystal packing .
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity in the morpholinone ring. Compare with DFT-optimized geometries to assess strain .
- Validation Tools : Use PLATON or CCDC Mercury to check for missed symmetry or twinning .
Q. What strategies optimize multi-step synthesis yields for morpholin-2-one derivatives with complex substituents?
Methodological Answer:
- Condition Screening : Test solvent polarity (DMF vs. THF) and base strength (LHMDS vs. Na₂CO₃) to stabilize intermediates.
- Catalyst Selection : Employ HATU for efficient amide coupling or Pd/C for hydrogenolysis of benzyl groups .
- Workflow Design : Use parallel synthesis for substituent variation (e.g., cyclopropyl vs. trifluoroethyl groups) and monitor reaction progress via LC-MS .
Q. How can anisotropic displacement parameters (ADPs) from X-ray data inform conformational dynamics in solution?
Methodological Answer:
- ADP Analysis : Compare thermal ellipsoids (ORTEP) to identify flexible regions (e.g., pyridyl-morpholinone linkage).
- Cross-Validation : Use variable-temperature NMR to correlate solid-state rigidity with solution-phase mobility.
- MD Simulations : Run molecular dynamics in explicit solvent (e.g., DMSO) to model conformational sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
